8,9-Dihydrobenzo[k]fluoranthene-8,9-diol
Description
Properties
CAS No. |
100310-95-0 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H14O2/c21-18-8-7-12-9-16-13-5-1-3-11-4-2-6-14(19(11)13)17(16)10-15(12)20(18)22/h1-10,18,20-22H |
InChI Key |
JZGNJVBRLOKLLB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
Synonyms |
BENZO(k)FLUORANTHENE-8,9-DIOL, 8,9-DIHYDRO- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of BkF-8,9-diol and Structurally Related Diols
Mechanistic Insights
- DNA Adduct Formation : BkF-8,9-diol-10,11-epoxide binds to DNA, forming a major adduct with calf thymus DNA . This contrasts with aflatoxin B1-8,9-diol, which forms adducts at guanine residues, leading to frameshift mutations .
- Species-Specific Metabolism : Rat CYP2C11 mediates sex-dependent differences in limonene-8,9-diol formation , whereas BkF-8,9-diol metabolism is consistent across species .
Preparation Methods
Friedel-Crafts Acylation and Wolff-Kishner Reduction
The synthesis begins with Friedel-Crafts acylation of pyrene using succinic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃). This step yields 4-(1-pyrenyl)butanoic acid (1 ), a ketocarboxylic acid intermediate . The reaction proceeds under reflux in dichloromethane, with careful control of stoichiometry to avoid overacylation.
Subsequent Wolff-Kishner reduction eliminates the ketone group from 1 . Hydrazine monohydrate and potassium hydroxide (KOH) in diethylene glycol at elevated temperatures (180°C) facilitate the conversion to 4-(1-pyrenyl)butanoic acid (2 ) . This step achieves near-quantitative yield (98%) after reprecipitation, avoiding column chromatography.
Table 1: Reaction Conditions for Friedel-Crafts and Wolff-Kishner Steps
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Friedel-Crafts acylation | Succinic anhydride, AlCl₃ | Reflux | 85% |
| Wolff-Kishner reduction | Hydrazine, KOH, diethylene glycol | 180°C | 98% |
Intramolecular Cyclization and Reduction
Intramolecular Friedel-Crafts cyclization of 2 employs phosphorus pentachloride (PCl₅) and AlCl₃ in dichloromethane, forming the tetracyclic dihydrobenzo[a]pyrene derivative (3 ) . The reaction completes within 30 minutes under reflux, with the product isolated via filtration to remove insoluble byproducts.
Reduction of 3 using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields the secondary alcohol (4 ). This step requires precise stoichiometry (1.2 equiv NaBH₄) to prevent over-reduction, achieving 89% yield after extraction .
Dehydration and Diol Formation
Dehydration of 4 to form the dihydrobenzo[a]pyrene (5 ) initially faced challenges with polymerization using p-toluenesulfonic acid (p-TsOH) in benzene . Optimized conditions utilizing acetic acid and trace hydrochloric acid (HCl) at 65°C suppressed side reactions, yielding 5 in 72% after reprecipitation .
Prévost reaction of 5 with iodine and silver benzoate introduces the diol functionality, yielding trans-7,8-dihydro-7,8-diol (8 ) . Critical to this step is the exclusion of moisture and careful temperature control (40–65°C) to prevent epoxide formation. The final diol is stabilized via reprecipitation in tetrahydrofuran (THF) and hexane.
Table 2: Optimization of Dehydration and Diol Formation
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Initial dehydration | p-TsOH, benzene | 80°C | 22% |
| Optimized dehydration | Acetic acid, HCl | 65°C | 72% |
| Prévost reaction | I₂, Ag benzoate | 40°C | 68% |
Tandem Suzuki-Miyaura Coupling Approach
An alternative route employs palladium-catalyzed Suzuki-Miyaura coupling to construct the fluoranthene core . 1,8-Diiodonaphthalene (5 ) reacts with arylboronic acids under two distinct conditions:
-
Method A (Homogeneous catalysis): Pd(dppf)Cl₂ and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 90–110°C .
-
Method B (Heterogeneous catalysis): Palladium on carbon (Pd/C) and sodium acetate (NaOAc) in a DMSO/water mixture at 120°C .
Method A achieves higher yields (67–78%) for derivatives like fluoranthene-8-carboxamide (8b ) and methyl fluoranthene-8-carboxylate (10b ) . Method B, while less efficient (36–61%), simplifies catalyst recovery.
Table 3: Comparison of Suzuki-Miyaura Coupling Methods
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | Pd/C |
| Solvent | DMSO | DMSO/H₂O (10:1) |
| Temperature | 90–110°C | 120°C |
| Yield (avg) | 70% | 50% |
Comparative Analysis of Synthetic Routes
The classical route (Steps 1–3) offers gram-scale feasibility but requires stringent purification . In contrast, the Suzuki-Miyaura method enables modular synthesis of fluoranthene derivatives but depends on costly palladium catalysts . Yield and scalability favor the classical approach, while functional group tolerance benefits the catalytic method.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8,9-Dihydrobenzo[k]fluoranthene-8,9-diol, and what methodological considerations are critical for reproducibility?
- Answer: Synthesis typically involves palladium-catalyzed cross-coupling or Friedel-Crafts cyclization. For example, palladium-catalyzed reactions using 2-iodobiphenyls and α-diazoesters enable regioselective 9,9-disubstitution (as seen in fluorene derivatives) . Key considerations include catalyst loading (5–10 mol% Pd(OAc)₂), solvent choice (e.g., toluene for thermal stability), and inert atmosphere to prevent oxidation. Grignard additions followed by acid-catalyzed cyclization (e.g., using AlCl₃) are alternatives for aryl substitutions . Reproducibility requires strict control of reaction time (12–24 hrs) and temperature (80–110°C).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) is critical for structural confirmation: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–140 ppm for sp² carbons). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 328.1154 [M+H]⁺). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity . Melting point analysis (e.g., 180–185°C) corroborates crystallinity .
Q. How does the stability of this compound vary under thermal, oxidative, or photolytic conditions?
- Answer: The diol group enhances thermal stability compared to alkyl-substituted analogs, with decomposition observed above 250°C . Aryl substituents resist photolytic cleavage, unlike alkyl groups, but oxidative degradation may occur under UV light. Methodological protocols recommend storage in amber vials at –20°C under nitrogen to prevent oxidation .
Q. What are the key reactivity patterns of this compound in substitution or addition reactions?
- Answer: The acidic C9–H bond (pKa ~18–20) allows deprotonation for nucleophilic substitutions. For example, alkylation with iodomethane in DMF/K₂CO₃ yields ether derivatives. Electrophilic aromatic substitution (e.g., nitration) occurs at the electron-rich fluoranthene core (positions 3 and 10) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed syntheses of 8,9-Dihydrobenzo[k]fluoranthene derivatives?
- Answer: Density Functional Theory (DFT) studies suggest that Pd(0)-mediated oxidative addition to 2-iodobiphenyls precedes carbene insertion from α-diazoesters. The bulky phosphine ligands (e.g., PPh₃) favor cis coordination, directing cyclization to the 9-position. Steric effects from aryl groups and electronic effects (e.g., electron-withdrawing substituents) further modulate selectivity .
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Answer: Molecular dynamics simulations (e.g., using Gaussian or ORCA) predict transition-state energies for rate-limiting steps, such as carbene transfer. Solvent effects are modeled via COSMO-RS to identify optimal polarity (e.g., toluene vs. DMF). Machine learning (e.g., Bayesian optimization) can screen catalyst/ligand combinations for yield improvement .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Answer: Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous peaks) and reference theoretical IR/Raman spectra (calculated via DFT). Discrepancies in melting points may arise from polymorphism; differential scanning calorimetry (DSC) can identify polymorphic transitions .
Q. What methodologies ensure robust validation of analytical protocols for quantifying this compound in complex matrices?
- Answer: Follow ICH guidelines:
- Linearity: R² > 0.998 across 50–150% of the target concentration.
- Accuracy: Spike-and-recovery tests (95–105% recovery).
- Precision: ≤2% RSD for intraday/interday replicates.
Use orthogonal methods (e.g., LC-MS vs. UV-Vis) to confirm specificity .
Q. What environmental and safety protocols are essential when handling this compound?
- Answer: Despite low acute toxicity (similar to 9-fluorenone ), use fume hoods and PPE (nitrile gloves, lab coats). Dispose of waste via incineration (≥1000°C) to prevent polycyclic aromatic hydrocarbon (PAH) release. Environmental impact assessments should follow OECD 301B (ready biodegradability tests) .
Methodological Frameworks
- Experimental Design: Apply factorial design (e.g., 2³ factorial matrix) to optimize reaction variables (catalyst, solvent, temperature) .
- Data Analysis: Use multivariate regression (e.g., partial least squares) to correlate substituent effects with reactivity .
- Theoretical Integration: Link synthetic outcomes to frontier molecular orbital theory (HOMO-LUMO gaps) to predict electronic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
